1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol
CAS No.:
Cat. No.: VC13573365
Molecular Formula: C10H12BrFN2O
Molecular Weight: 275.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrFN2O |
|---|---|
| Molecular Weight | 275.12 g/mol |
| IUPAC Name | 1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-ol |
| Standard InChI | InChI=1S/C10H12BrFN2O/c11-7-5-9(12)10(13-6-7)14-3-1-8(15)2-4-14/h5-6,8,15H,1-4H2 |
| Standard InChI Key | ZSMQUYAECSDEDG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C2=C(C=C(C=N2)Br)F |
| Canonical SMILES | C1CN(CCC1O)C2=C(C=C(C=N2)Br)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol is CHBrFNO, with a molecular weight of 274.08 g/mol. The pyridine ring features bromine and fluorine substituents at positions 5 and 3, respectively, while the piperidine ring contains a hydroxyl group at position 4. This arrangement introduces both polar (hydroxyl, halogen) and nonpolar (aromatic, aliphatic) regions, influencing its physicochemical behavior .
Table 1: Molecular Properties of 1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 274.08 g/mol |
| Halogen Substituents | Bromine (C5), Fluorine (C3) |
| Functional Groups | Hydroxyl (piperidin-4-ol) |
The bromine atom enhances electrophilic reactivity, making the pyridine ring amenable to cross-coupling reactions, while the fluorine atom modulates electronic properties and metabolic stability . The hydroxyl group on the piperidine ring contributes to hydrogen-bonding potential, which may influence solubility and target binding in biological systems .
Synthetic Routes and Methodologies
Halogenated Pyridine-Piperidine Coupling
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol likely involves forming the C–N bond between the pyridine and piperidine rings. A plausible route is Buchwald-Hartwig amination, where a palladium catalyst facilitates coupling between a brominated pyridine derivative and piperidin-4-ol. For example, 2,5-dibromo-3-fluoropyridine could react with piperidin-4-ol under catalytic conditions (e.g., Pd(dba), Xantphos, and CsCO) .
Table 2: Representative Synthetic Conditions for Analogous Compounds
| Reaction Component | Example from Literature |
|---|---|
| Catalyst | PdXPhosG2 (1 mol%) |
| Base | KPO |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80°C for 4 hours |
Post-Functionalization Strategies
Alternatively, pre-functionalized piperidine derivatives may undergo subsequent modifications. For instance, tert-butyl 4-hydroxypiperidine-1-carboxylate could be deprotected and coupled with 5-bromo-3-fluoro-2-iodopyridine via a Ullmann-type reaction. This approach aligns with methods used to synthesize 1-(5-bromo-3-fluoropyridin-2-yl)piperazine, where piperazine directly substitutes a bromine atom on the pyridine ring .
Physicochemical Properties and Stability
While experimental data specific to this compound are scarce, inferences can be drawn from structural analogs:
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Solubility: The hydroxyl group enhances water solubility compared to non-hydroxylated piperidines, though bromine and fluorine may counterbalance this effect, leading to moderate solubility in polar organic solvents (e.g., DMSO, ethanol) .
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Melting Point: Piperidine derivatives with similar halogenation patterns exhibit melting points between 120–180°C, suggesting this compound may fall within this range .
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Stability: The electron-withdrawing fluorine atom likely improves oxidative stability, while the bromine atom may render the compound light-sensitive, necessitating storage in amber containers .
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